![molecular formula C11H16ClNO2 B2857105 [(2-Chlorophenyl)methyl](2,2-dimethoxyethyl)amine CAS No. 71625-63-3](/img/structure/B2857105.png)
[(2-Chlorophenyl)methyl](2,2-dimethoxyethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-Chlorophenyl)methylamine” is a chemical compound with the IUPAC name N-(2-chlorobenzyl)-2,2-dimethoxyethanamine . It has a molecular weight of 229.71 and is a liquid at room temperature .
Molecular Structure Analysis
The molecule contains a total of 34 atoms, including 18 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, and 1 Chlorine atom .Scientific Research Applications
Anesthesia and Analgesia
This compound is a precursor in the synthesis of ketamine , which is widely used as an anesthetic and analgesic in both human and veterinary medicine . Ketamine provides a state of sedation, immobility, amnesia, and marked analgesia. Its unique properties make it suitable for short-term procedures that do not require skeletal muscle relaxation.
Antidepressant Research
Ketamine, derived from this compound, has shown rapid-acting antidepressant effects . It is particularly noted for its potential to alleviate symptoms in treatment-resistant depression. This has opened new avenues for the development of novel antidepressants that act on the glutamatergic system.
Alcohol Addiction Treatment
Research has explored the use of ketamine, synthesized from this compound, in treating alcohol addiction . It is believed to disrupt harmful patterns of behavior, making it a promising candidate for addiction therapy.
Reflex Sympathetic Dystrophy (RSD)
Ketamine produced from this compound has been used to treat RSD, a condition characterized by chronic, severe pain . It helps in managing pain and improving the quality of life in patients suffering from this debilitating condition.
Antimicrobial Activity
Derivatives of “(2-Chlorophenyl)methylamine” have shown potential as antimicrobial agents . These derivatives can be designed to combat drug-resistant bacteria and fungi, addressing the growing concern of antimicrobial resistance.
Anticancer Activity
Some derivatives have also been studied for their antiproliferative properties against cancer cells . They show promise in the development of new anticancer drugs, particularly against breast cancer cell lines.
Molecular Modelling
The compound’s derivatives are used in molecular modelling to understand the interaction with biological targets . This helps in rational drug design, allowing for the creation of more effective pharmaceuticals with fewer side effects.
Biological Potential in Plant Growth
While not directly related to “(2-Chlorophenyl)methylamine”, indole derivatives, which share a similar structural motif, are known to influence plant growth and development . This highlights the potential for research into the biological activity of related compounds in agriculture.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2,2-dimethoxyethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO2/c1-14-11(15-2)8-13-7-9-5-3-4-6-10(9)12/h3-6,11,13H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRBBOWHXMHKSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNCC1=CC=CC=C1Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Chlorophenyl)methyl](2,2-dimethoxyethyl)amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.